2-Amino-5-bromobenzothiazole 3-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

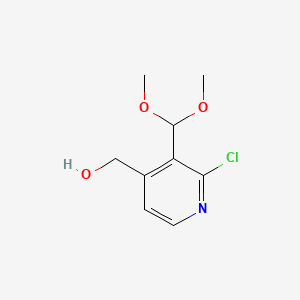

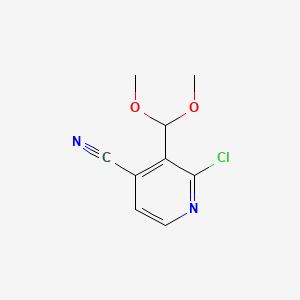

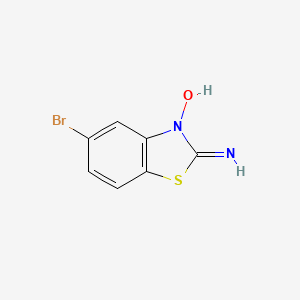

2-Amino-5-bromobenzothiazole 3-oxide is a chemical compound with the CAS Number: 1216671-97-4 . It has a molecular weight of 246.11 . The IUPAC name for this compound is 2-amino-5-bromo-1H-1lambda3-benzo[d]thiazole 3-oxide .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrN2OS/c8-4-1-2-6-5 (3-4)10 (11)7 (9)12-6/h1-3,12H,9H2 . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique

Catalytic Synthesis of Benzothiazoles

2-Amino-5-bromobenzothiazole derivatives have been utilized in the ligand-free, copper-catalyzed synthesis of substituted benzimidazoles, 2-aminobenzimidazoles, 2-aminobenzothiazoles, and benzoxazoles. This synthesis process involves intramolecular cyclization of o-bromoaryl derivatives using copper(II) oxide nanoparticles in DMSO under air, highlighting an experimentally simple, general, and efficient approach without the need for external chelating ligands. This method represents a heterogeneous process with the possibility of recovering and recycling the copper(II) oxide nanoparticles without loss of activity (Saha et al., 2009).

Corrosion Inhibition

Another application of 2-amino-5-bromobenzothiazole derivatives is in the field of corrosion inhibition. Studies have demonstrated their effectiveness in inhibiting copper corrosion in acidic environments. For example, experimental and computational investigations have shown that 2-amino-6-bromobenzothiazole acts as a modest cathodic-type inhibitor, achieving a maximum inhibition efficiency of 94.6% at 1 mM concentration. Electrochemical measurements and surface analysis techniques alongside theoretical calculations have provided insights into the adsorption behavior and mechanism of inhibition, suggesting the formation of an adsorption film that follows the Langmuir adsorption model (Chen et al., 2018).

Synthesis of Chiral Oxidizing Reagents

Benziodazole oxides derived from amino acid precursors, including 2-aminobenzothiazole derivatives, have been explored for their potential as chiral oxidizing agents. These compounds, synthesized through the oxidation of readily available 2-iodobenzamides, offer a practical application as selective oxidizing reagents. They have shown promise in oxidizing primary alcohols to aldehydes and non-symmetric sulfides to chiral sulfoxides with moderate enantioselectivity, presenting a novel approach in the synthesis of chiral molecules (Zhdankin et al., 2000).

Green Chemistry Applications

In the realm of green chemistry, 2-amino-5-bromobenzothiazole derivatives have been used in water-promoted synthesis processes. A notable example is the synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles through tandem reactions in water, which has been shown to significantly accelerate reaction rates compared to traditional organic solvents. This approach emphasizes the environmental benefits of using water as a solvent, in addition to showcasing the high efficiency and simplicity of the experimental procedures involved (Zhang et al., 2011).

Mécanisme D'action

Target of Action

Benzothiazole derivatives, a class of compounds to which this molecule belongs, are known to exhibit a broad spectrum of biological activities . They have been associated with antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Mode of Action

Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Given the broad range of biological activities associated with benzothiazole derivatives, it can be inferred that multiple pathways could potentially be affected .

Result of Action

Benzothiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

5-bromo-3-hydroxy-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2OS/c8-4-1-2-6-5(3-4)10(11)7(9)12-6/h1-3,9,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPVPIMXJCKFHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N(C(=N)S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680922 |

Source

|

| Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216671-97-4 |

Source

|

| Record name | 5-Bromo-2-imino-1,3-benzothiazol-3(2H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.